molecular formula C24H20ClNO4S B2540849 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866808-91-5

3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B2540849
CAS RN: 866808-91-5
M. Wt: 453.94
InChI Key: RETHLBDWTNEGKE-UHFFFAOYSA-N
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Description

The compound 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one is a sulfonamide derivative, which is a class of compounds known for their antitumor properties. Sulfonamides have been extensively studied for their ability to inhibit cell cycle progression in cancer cells. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown potent cell cycle inhibition and have progressed to clinical trials .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including the use of sulfoxides as intermediates. For example, sulfoxides have been shown to undergo disproportionation reactions with hydrochloric acid to yield sulfide and sulfonyl compounds . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to an aromatic ring is a common feature among these compounds. The structure-activity relationship can be further understood by examining gene expression changes induced by these molecules, which can highlight the essential pharmacophore and drug-sensitive pathways .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, photocatalytic synthesis has been employed to construct thienoquinolinones and selenophenoquinolinones using diphenyl disulfide or diphenyl diselenide as sulfur or selenium sources, respectively . Additionally, photoaddition reactions have been used to form furoquinolinones, indicating the potential for diverse chemical transformations involving quinolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives like this compound are influenced by their molecular structure. The presence of methoxy and sulfonyl groups can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's biological activity and pharmacokinetics, although specific data on this compound's properties are not provided in the papers .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of diverse chemical structures with potential biological activities. For example, it participates in the synthesis of novel quinoxaline derivatives that exhibit antibacterial activity. A study demonstrated an efficient method for synthesizing different quinoxalines, including steps like chlorosulfonation and reactions with aromatic amines under solvent-free conditions, leading to products with significant yields and antibacterial properties against common pathogens like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Anticancer Activity

Research has identified the role of quinolinone analogs in anticancer activity. For instance, certain synthesized quinolin-4-ones were evaluated for their potential as anticancer agents, with structure-activity relationships established to identify promising leads. One study found that 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-ones showed selective and potent inhibitory activity against melanoma cell lines, suggesting a novel approach for cancer treatment (Chen et al., 2011).

Antimicrobial and Antifungal Activities

Compounds related to 3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one have been synthesized and assessed for their antimicrobial and antifungal properties. For example, pyrazole-appended quinolinyl chalcones were synthesized and showed promising anti-microbial properties against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Prasath et al., 2015).

Corrosion Inhibition

Quinoxaline-based derivatives have been studied for their application as corrosion inhibitors for metals in acidic environments. Experimental and computational studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole demonstrated their effectiveness in inhibiting mild steel corrosion in hydrochloric acid, indicating their potential utility in industrial applications to protect against corrosion (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETHLBDWTNEGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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